1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a naphthalene moiety via a methanamine linkage. Its molecular formula is C14H15N·HCl, and it is typically encountered as a white to off-white powder that is soluble in water. This compound is utilized in various scientific research applications due to its distinctive chemical properties and potential biological activities .
This compound falls under the category of alkylamines, specifically those that incorporate aromatic systems such as naphthalene. It is synthesized from naphthalene derivatives and cyclopropyl amines, making it relevant in medicinal chemistry and organic synthesis. The compound's CAS number is 2551117-99-6, which allows for its identification in chemical databases and literature .
The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride typically involves a multi-step process:
In an industrial setting, these reactions may utilize continuous flow reactors to improve efficiency and yield. Automation and quality control measures are critical to ensure consistency in product purity.
The molecular structure of 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride features:
The structural representation can be derived from its SMILES notation: C(C1=CC=CC2=C1C=CC=C2)C(C)N.Cl, indicating the arrangement of atoms within the molecule .
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride can undergo several important chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride remains an area of active research. Preliminary studies suggest that it may interact with specific biological targets due to its structural features. These interactions could involve modulation of neurotransmitter systems or enzyme activities, particularly in pathways related to inflammation or pain management . The precise pharmacological profile requires further investigation through biological assays.
| Property | Value |
|---|---|
| CAS Number | 2551117-99-6 |
| Molecular Formula | C14H15N·HCl |
| Molecular Weight | 233.7 g/mol |
| Melting Point | 245-247 °C (decomp) |
| Solubility | Water soluble |
1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride has several scientific uses:
The unique properties of this compound make it valuable for researchers aiming to develop new therapeutic agents with specific biological activities .
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3